![molecular formula C15H14N2OS B185534 N-[(4-metilfenil)carbamotioil]benzamida CAS No. 6281-61-4](/img/structure/B185534.png)

N-[(4-metilfenil)carbamotioil]benzamida

Descripción general

Descripción

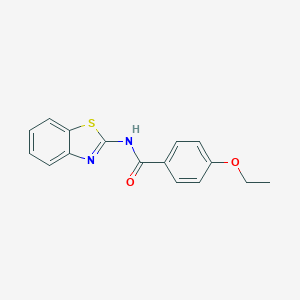

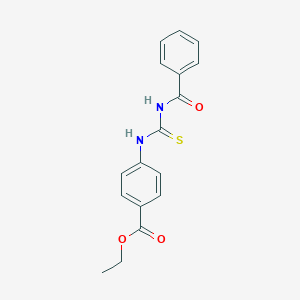

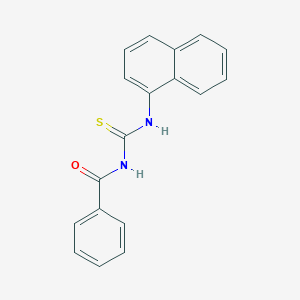

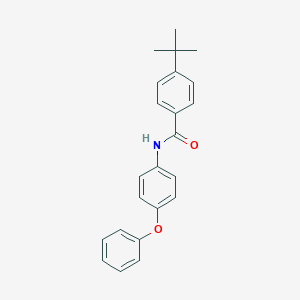

“N-[(4-methylphenyl)carbamothioyl]benzamide” is a chemical compound with the molecular formula C15H14N2OS . It has an average mass of 270.349 Da and a monoisotopic mass of 270.082672 Da .

Synthesis Analysis

The synthesis of benzamides, which includes “N-[(4-methylphenyl)carbamothioyl]benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another compound, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, was derived from ortho-toluylchloride and 2-amino-4-picoline .Molecular Structure Analysis

The molecular structure of “N-[(4-methylphenyl)carbamothioyl]benzamide” has been analyzed using X-ray crystallography . The molecule is non-planar with the benzene and pyridine rings being inclined to one another . The crystal structure features inversion dimers linked by pairs of N—H…O hydrogen bonds .Physical And Chemical Properties Analysis

“N-[(4-methylphenyl)carbamothioyl]benzamide” has a molecular weight of 270.34 g/mol . Further physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the available literature.Aplicaciones Científicas De Investigación

Actividad antioxidante

Las benzamidas, incluida la N-[(4-metilfenil)carbamotioil]benzamida, exhiben propiedades antioxidantes. Los investigadores han sintetizado nuevos compuestos de benzamida y han evaluado su actividad antioxidante in vitro. Estas evaluaciones incluyen la capacidad antioxidante total, la eliminación de radicales libres y la actividad quelante de metales. Algunos de los compuestos sintetizados demuestran una actividad antioxidante más efectiva en comparación con los compuestos estándar .

Propiedades antibacterianas

Los mismos derivados de benzamida también se probaron para su actividad antibacteriana in vitro contra varias bacterias. Los investigadores investigaron su eficacia contra bacterias grampositivas y gramnegativas. Si bien no todos los compuestos exhibieron efectos antibacterianos significativos, algunos demostraron una actividad inhibitoria prometedora .

Aplicaciones industriales

Los compuestos amida, incluidas las benzamidas, encuentran aplicaciones en sectores industriales como plásticos, caucho, papel y agricultura. Su versatilidad los hace valiosos para varios procesos y materiales .

Descubrimiento de fármacos

Los derivados de amida han llamado la atención en el descubrimiento de fármacos. Los investigadores exploran su potencial como agentes terapéuticos, incluidas las propiedades antitumorales, antimicrobianas y antiinflamatorias. This compound podría ser un candidato para una investigación adicional en este contexto .

Componentes estructurales

Las amidas están muy extendidas en moléculas biológicas, productos naturales, proteínas e intermediarios sintéticos. This compound puede servir como un componente estructural en varios contextos, contribuyendo a la estabilidad y la función de estas moléculas .

Otras aplicaciones potenciales

Si bien los estudios específicos sobre la this compound son limitados, su estructura química única sugiere aplicaciones potenciales más allá de las exploradas hasta ahora. Los investigadores pueden investigar sus propiedades en campos como la ciencia de los materiales, la catálisis o incluso como un bloque de construcción para compuestos novedosos.

Hasan Yakan, Sukriye Cakmak, Halil Kutuk, Semiha Yenigun & Tevfik Ozen. “Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides.” Research on Chemical Intermediates, Volume 46, pages 2767–2787 (2020). Read more

Mecanismo De Acción

N-MPCB works by binding to specific proteins in cells, and inhibiting their activity. This inhibition of protein activity can lead to changes in cell metabolism, gene expression, and other cellular processes.

Biochemical and Physiological Effects

N-MPCB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain proteins involved in metabolism, gene expression, and other cellular processes. It has also been shown to reduce inflammation and oxidative stress, and to have anti-cancer and anti-viral effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-MPCB has several advantages for laboratory experiments. It is a synthetic compound, and is easy to synthesize and use in experiments. In addition, it is stable and effective at low concentrations. However, it is limited in terms of its specificity and selectivity, and can interact with other proteins in cells.

Direcciones Futuras

N-MPCB has potential applications in a variety of areas. It could be used to study the effects of drugs on cells, and to identify novel targets for drug design. It could also be used to investigate the roles of specific proteins in metabolic pathways, and to develop new therapeutic agents. In addition, it could be used to study the structure and function of proteins in cells, and to develop new tools for drug discovery. Finally, it could be used to study the effects of environmental toxins on cells, and to develop new strategies for protecting against environmental hazards.

Métodos De Síntesis

N-MPCB is synthesized through a condensation reaction between 4-methylphenylcarbamothioic acid and benzamide. The reaction is carried out in an aqueous solution at an elevated temperature of 80-90°C for 1-2 hours. The reaction forms N-MPCB in a crystalline form. The yield of the reaction is typically around 95%.

Propiedades

IUPAC Name |

N-[(4-methylphenyl)carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-11-7-9-13(10-8-11)16-15(19)17-14(18)12-5-3-2-4-6-12/h2-10H,1H3,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZULWIHHNWYETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211914 | |

| Record name | Urea, 1-benzoyl-2-thio-3-(p-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6281-61-4 | |

| Record name | N-[[(4-Methylphenyl)amino]thioxomethyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6281-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1-benzoyl-2-thio-3-(p-tolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | USAF K-1470 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 1-benzoyl-2-thio-3-(p-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

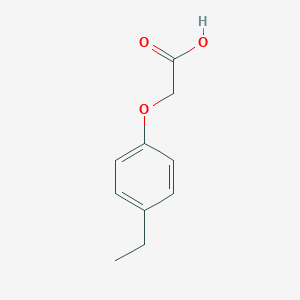

![2-[4-(Sec-butyl)phenoxy]acetic acid](/img/structure/B185457.png)

![(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone](/img/structure/B185462.png)

![2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic acid](/img/structure/B185468.png)